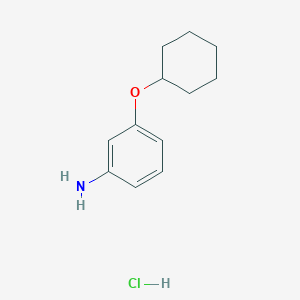

3-Cyclohexyloxyaniline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclohexyloxyaniline;hydrochloride is a chemical compound with the CAS Number: 2375262-47-6 . It has a molecular weight of 227.73 . The IUPAC name for this compound is 3-(cyclohexyloxy)aniline hydrochloride . It is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of this compound might involve complex organic reactions. Retrosynthesis, a method used in organic chemistry to plan the synthesis of complex molecules, could be a useful approach . This involves breaking down complex molecules into simpler ones and then synthesizing the target molecule from the simpler ones .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various methods such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics . These methods can provide insights into the structure and properties of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its chemical structure and the conditions under which the reactions are carried out. Various types of chemical reactions could be involved, such as oxidation-reduction (redox) reactions, dissolution and precipitation, precipitation reactions, double replacement reactions, and single replacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, physical form (powder), and storage temperature (room temperature) . Unfortunately, more detailed information about its physical and chemical properties wasn’t available in the search results.Scientific Research Applications

Catalytic Applications

Hydrogenation Processes

Research has highlighted the efficacy of catalysts in the selective hydrogenation of phenol and its derivatives to key intermediates like cyclohexanone, which is crucial in the chemical industry for polyamide production. A study by Wang et al. (2011) introduced a palladium nanoparticle supported on mesoporous graphitic carbon nitride, exhibiting high activity and selectivity for cyclohexanone under mild conditions, marking a significant advancement in catalytic hydrogenation technologies (Wang et al., 2011).

Photothermal Cancer Therapy

Zheng et al. (2016) developed multifunctional carbon dots from a hydrophobic cyanine dye, which exhibit strong near-infrared fluorescence and high photothermal conversion efficiency. This innovation leverages the unique properties of the starting materials for effective cancer imaging and therapy, demonstrating the diverse applications of cyclohexane derivatives in nanomedicine (Zheng et al., 2016).

Material Science

Multiwall Carbon Nanotubes (MWCNTs)

The synthesis and purification of MWCNTs using cyclohexanol as a carbon precursor have been explored due to its potential to reduce amorphous carbon formation and improve purity. Shirazi et al. (2011) highlighted that cyclohexanol aids in obtaining high-purity MWCNTs, a critical factor for various applications in electronics and materials science (Shirazi et al., 2011).

Synthetic Organic Chemistry

Ionic Transfer Reactions

Walker and Oestreich (2019) discussed the use of cyclohexadiene-based surrogates in ionic transfer reactions, showcasing the versatility of cyclohexene derivatives in facilitating complex chemical transformations. This research contributes to the development of novel methodologies in synthetic organic chemistry (Walker & Oestreich, 2019).

Future Directions

The future directions in the field of synthetic chemistry, which includes the study of compounds like 3-Cyclohexyloxyaniline;hydrochloride, involve improving synthetic efficiencies, making processes more environmentally friendly, and developing new methods for the preparation of complex molecules . The field continues to face many challenges, but also has unlimited room for creativity .

Mechanism of Action

Target of Action

It’s structurally similar compound, 3-cyclohexyl-l-alanine, is known to interact with the zinc finger y-chromosomal protein in humans .

Biochemical Pathways

Biochemical pathways are complex networks of reactions regulated by enzymes and other proteins, and the impact of this compound on these pathways requires further investigation .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of this compound .

properties

IUPAC Name |

3-cyclohexyloxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h4-5,8-9,11H,1-3,6-7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBORQBTHAFYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2947007.png)

![3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2947012.png)

![5-(Hydroxymethyl)-4-{[(4-isopropylphenyl)amino]methyl}-2-methylpyridin-3-ol](/img/structure/B2947014.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2947017.png)

![1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole](/img/structure/B2947019.png)

![N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2947025.png)